1H-Indole-5-carbohydrazide

Description

BenchChem offers high-quality 1H-Indole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1H-indole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-12-9(13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQATJKKTYPJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627801 | |

| Record name | 1H-Indole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406192-82-3 | |

| Record name | 1H-Indole-5-carboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406192-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1H-Indole-5-carbohydrazide chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1H-Indole-5-carbohydrazide

Authored by a Senior Application Scientist

Foreword: The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with profound pharmacological activities.[1] Within this privileged scaffold, the introduction of a carbohydrazide moiety unlocks a versatile chemical handle for synthesizing a diverse array of heterocyclic derivatives. This guide provides an in-depth exploration of 1H-Indole-5-carbohydrazide, a key building block in modern drug discovery. We will dissect its core chemical properties, reactivity, synthesis, and its pivotal role as a precursor to potent therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

1H-Indole-5-carbohydrazide is a bifunctional molecule featuring an indole ring system and a hydrazide group (-CONHNH₂). This unique combination dictates its chemical behavior and utility as a synthetic intermediate.

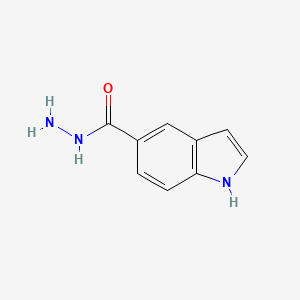

Chemical Structure:

Figure 1. Chemical Structure of 1H-Indole-5-carbohydrazide.

The structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. The carbohydrazide group is attached at the C5 position of the indole ring. The presence of the N-H proton on the indole ring and the -NHNH₂ protons of the hydrazide group makes it a good hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms act as hydrogen bond acceptors.[2]

Physicochemical Data Summary:

The fundamental properties of 1H-Indole-5-carbohydrazide are summarized below. This data is critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 406192-82-3 | [3][4][5] |

| Molecular Formula | C₉H₉N₃O | [3][4] |

| Molecular Weight | 175.19 g/mol | [3][4] |

| Appearance | Solid (Typically off-white to yellow powder) | [6][7] |

| Purity | Typically ≥95% | [4] |

| Storage | Inert atmosphere, Room Temperature | [4][5] |

Synthesis of 1H-Indole-5-carbohydrazide

The most direct and widely adopted method for synthesizing indole carbohydrazides is the hydrazinolysis of a corresponding indole carboxylate ester.[8][9] This reaction is a classic example of nucleophilic acyl substitution.

Causality of the Synthetic Choice:

-

Starting Material Availability: Methyl or ethyl 1H-indole-5-carboxylate is readily accessible commercially or can be synthesized via Fischer indole synthesis followed by esterification.

-

Reaction Efficiency: Hydrazinolysis is typically a high-yield reaction. Hydrazine (N₂H₄) is a potent nucleophile (an "alpha effect" nucleophile) that readily attacks the electrophilic carbonyl carbon of the ester.

-

Work-up Simplicity: The product often precipitates from the reaction mixture upon cooling, allowing for simple isolation by filtration. The primary byproduct is the corresponding alcohol (methanol or ethanol), which is easily removed.

Experimental Protocol: Synthesis via Hydrazinolysis

This protocol details the conversion of a 1H-indole-5-carboxylate ester to 1H-Indole-5-carbohydrazide.

Materials:

-

Ethyl 1H-indole-5-carboxylate (1 equivalent)

-

Hydrazine monohydrate (99%) (10-15 equivalents)

-

Ethanol (or Methanol)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: To a solution of ethyl 1H-indole-5-carboxylate (1 eq.) in ethanol (approx. 10-15 mL per gram of ester) in a round-bottom flask, add hydrazine monohydrate (10-15 eq.).

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C for ethanol) with vigorous stirring.[8]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot indicates the completion of the reaction. This typically takes 2-17 hours depending on the scale and specific substrate.[1][8]

-

Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with a small amount of cold ethanol or a water/ice mixture to remove any residual hydrazine and other impurities.[8]

-

Drying: Dry the purified 1H-Indole-5-carbohydrazide under vacuum to obtain the final product.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of 1H-Indole-5-carbohydrazide.

Core Reactivity and Derivatization

The chemical reactivity of 1H-Indole-5-carbohydrazide is dominated by the nucleophilic nature of the terminal -NH₂ group of the hydrazide moiety. This makes it an excellent building block for creating more complex molecules, particularly through condensation reactions.

Key Reaction: Hydrazone Formation The most significant reaction is its condensation with aldehydes and ketones to form N-acylhydrazones. This reaction is typically catalyzed by a few drops of acid (e.g., acetic acid) and proceeds readily in a protic solvent like ethanol.[1][8]

Mechanism Insight:

-

The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.

-

A tetrahedral intermediate is formed.

-

Proton transfer and subsequent elimination of a water molecule yield the stable hydrazone product, which contains a C=N double bond.

This reaction is foundational for combinatorial chemistry efforts, as a wide variety of aldehydes and ketones can be used to generate a library of indole-based hydrazone derivatives for biological screening.

Experimental Protocol: Synthesis of an Indole-5-acylhydrazone Derivative

This protocol provides a general method for reacting 1H-Indole-5-carbohydrazide with an aromatic aldehyde.

Materials:

-

1H-Indole-5-carbohydrazide (1 equivalent)

-

Substituted aromatic aldehyde (1 equivalent)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Reaction vessel with reflux condenser

Procedure:

-

Dissolution: Dissolve 1H-Indole-5-carbohydrazide in ethanol in a reaction vessel.

-

Addition: Add an equimolar amount of the desired aromatic aldehyde to the solution, followed by 3-5 drops of glacial acetic acid to catalyze the reaction.[1]

-

Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 2-17 hours.[1][8]

-

Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

-

Isolation: Cool the reaction mixture. The hydrazone product will often precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

General Reactivity Diagram:

Caption: Condensation reaction forming an N-acylhydrazone derivative.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 1H-Indole-5-carbohydrazide lies in its role as a scaffold for the development of bioactive compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, with a particular emphasis on oncology.

Role as an Anticancer Scaffold: Numerous studies have utilized the indole carbohydrazide core to synthesize novel compounds with potent antiproliferative and cytotoxic effects against various cancer cell lines.[1][10][11][12]

-

Tubulin Inhibition: Certain furanyl- and thiophenyl-indole carbohydrazide derivatives have been shown to act as microtubule-destabilizing agents.[1] They bind to the colchicine site of tubulin, disrupting microtubule dynamics, which leads to G2/M cell cycle arrest and apoptosis in cancer cells.[1]

-

Induction of Methuosis: Derivatives of 5-amino-1H-indole-2-carbohydrazide have been identified as potent inducers of methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.[11] This provides a novel mechanism to target cancer cells that may be resistant to traditional apoptosis-inducing chemotherapeutics.

-

Anti-Angiogenesis: Some indole carbohydrazide derivatives have demonstrated significant anti-angiogenic properties by inhibiting the growth of new blood vessels, a critical process for tumor growth and metastasis.[13] This effect is partly attributed to the downregulation of Vascular Endothelial Growth Factor (VEGF) gene expression.[13]

Drug Development Logic Diagram:

Caption: Role of 1H-Indole-5-carbohydrazide in a drug discovery pipeline.

Conclusion

1H-Indole-5-carbohydrazide is more than a simple chemical; it is a strategic platform for innovation in medicinal chemistry. Its straightforward synthesis and versatile reactivity, centered on the nucleophilic hydrazide group, provide an accessible entry point for generating vast libraries of structurally diverse compounds. The proven success of its derivatives as potent anticancer agents—acting through mechanisms like tubulin inhibition and methuosis induction—solidifies its status as a high-value scaffold. For researchers in drug development, a thorough understanding of the properties and reactivity of 1H-Indole-5-carbohydrazide is essential for leveraging its full potential in the quest for novel and effective therapeutics.

References

-

1H-Indole-5-carbohydrazide. Lead Sciences. [Link]

-

1H-Indole-5-carbohydrazide. Fluorochem. [Link]

-

Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central. [Link]

-

Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. PubMed. [Link]

-

N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. PubMed Central. [Link]

-

Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Taylor & Francis Online. [Link]

-

Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays. PubMed. [Link]

-

Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives | Request PDF. ResearchGate. [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]

-

1H-indole-2-carbohydrazide | C9H9N3O | CID 231954. PubChem. [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. [Link]

-

N'-acetyl-5-chloro-3-phenyl-1H-indole-2-carbohydrazide. PubChem. [Link]

Sources

- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-indole-2-carbohydrazide | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 1H-Indole-5-carbohydrazide - Lead Sciences [lead-sciences.com]

- 5. 406192-82-3|1H-Indole-5-carbohydrazide|BLD Pharm [bldpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 3-amino-5-fluoro-1H-indole-2-carbohydrazide | 843638-43-7 [smolecule.com]

- 10. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of 1H-Indole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectral characteristics of 1H-Indole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published, unified spectral data for this specific isomer, this document presents a comprehensive analysis based on established spectroscopic principles and comparative data from closely related indole derivatives. This approach offers a robust framework for the identification, characterization, and quality control of 1H-Indole-5-carbohydrazide and its analogues.

Molecular Structure and Spectroscopic Overview

1H-Indole-5-carbohydrazide possesses a bicyclic indole core with a carbohydrazide functional group at the 5-position. This unique arrangement of atoms gives rise to a distinct spectroscopic fingerprint, which can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectral features is paramount for confirming the molecular structure and assessing the purity of synthesized batches.

Molecular Formula: C₉H₉N₃O Molecular Weight: 175.19 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1H-Indole-5-carbohydrazide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. The predicted chemical shifts and coupling patterns are discussed below, based on extensive data from related indole compounds.[1]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 1H-Indole-5-carbohydrazide is expected to exhibit distinct signals for the aromatic protons of the indole ring and the protons of the carbohydrazide group. The solvent of choice for analysis is typically deuterated dimethyl sulfoxide (DMSO-d₆), which can solubilize the compound and allow for the observation of exchangeable protons (NH and NH₂).

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Causality Behind Assignment |

| ~11.2 | Singlet (broad) | 1H | Indole N-H | The indole N-H proton is acidic and often appears as a broad singlet at a downfield chemical shift. Its position is solvent and concentration-dependent. |

| ~9.5 | Singlet (broad) | 1H | -C(=O)NH- | The amide proton of the hydrazide is also exchangeable and typically appears as a broad singlet. |

| ~8.1 | Singlet | 1H | H-4 | This proton is deshielded by the anisotropic effect of the adjacent benzene ring and the electron-withdrawing carbohydrazide group. |

| ~7.8 | Doublet | 1H | H-6 | This proton is coupled to H-7, resulting in a doublet. Its downfield shift is influenced by the adjacent carbohydrazide group. |

| ~7.4 | Doublet | 1H | H-7 | Coupled to H-6, this proton appears as a doublet. |

| ~7.3 | Triplet | 1H | H-2 | This proton on the pyrrole ring is coupled to the H-3 proton. |

| ~6.5 | Triplet | 1H | H-3 | Coupled to the H-2 proton, this proton is typically found in the more upfield region of the aromatic signals. |

| ~4.5 | Singlet (broad) | 2H | -NH₂ | The terminal amino protons of the hydrazide are exchangeable and often appear as a broad singlet. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of substituted indoles and related hydrazides.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Assignment | Causality Behind Assignment |

| ~168 | C=O | The carbonyl carbon of the carbohydrazide group is significantly deshielded and appears far downfield. |

| ~138 | C-7a | This is a quaternary carbon at the fusion of the two rings. |

| ~128 | C-3a | Another quaternary carbon at the ring junction. |

| ~127 | C-5 | The carbon bearing the carbohydrazide group. |

| ~125 | C-2 | The carbon adjacent to the nitrogen in the pyrrole ring. |

| ~122 | C-4 | Aromatic carbon deshielded by the ring current. |

| ~120 | C-6 | Aromatic carbon adjacent to the carbohydrazide-substituted carbon. |

| ~111 | C-7 | Aromatic carbon in the benzene ring. |

| ~102 | C-3 | The carbon in the pyrrole ring, typically found in the upfield region of the aromatic signals. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1H-Indole-5-carbohydrazide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1 second, acquisition time of 4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in 1H-Indole-5-carbohydrazide. The vibrational frequencies of the bonds provide a characteristic spectrum.

Predicted IR Spectral Data

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Rationale for Assignment |

| 3400-3300 | N-H stretch | Indole N-H | The stretching vibration of the N-H bond in the indole ring typically appears in this region as a sharp to moderately broad peak. |

| 3350-3150 | N-H stretch | Hydrazide (-NHNH₂) | The asymmetric and symmetric stretching vibrations of the N-H bonds in the hydrazide group result in one or two bands in this region. |

| 3100-3000 | C-H stretch | Aromatic C-H | Stretching vibrations of the C-H bonds on the indole ring. |

| 1680-1640 | C=O stretch | Amide I band | The carbonyl stretch of the carbohydrazide is a strong, characteristic absorption. Its position can be influenced by hydrogen bonding. |

| 1620-1580 | N-H bend | Amide II band / NH₂ scissoring | Bending vibrations of the N-H bonds in the amide and amino groups. |

| 1600-1450 | C=C stretch | Aromatic C=C | Stretching vibrations of the carbon-carbon double bonds within the indole ring. |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid 1H-Indole-5-carbohydrazide sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1H-Indole-5-carbohydrazide, further confirming its identity. Electrospray ionization (ESI) is a common technique for such molecules.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Interpretation |

| 176.08 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of 175.19 g/mol . |

| 159.05 | [M+H-NH₃]⁺ | Loss of ammonia from the hydrazide group is a common fragmentation pathway. |

| 146.06 | [M+H-N₂H₂]⁺ | Loss of diazene from the hydrazide moiety. |

| 131.05 | [M+H-C(=O)NHNH₂]⁺ | Cleavage of the entire carbohydrazide group, leaving the indole cation. |

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of 1H-Indole-5-carbohydrazide (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Typical scan range: m/z 50-500.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition of the ions.

Visualizing the Analytical Workflow

The following diagram illustrates the integrated workflow for the comprehensive spectral characterization of 1H-Indole-5-carbohydrazide.

References

An In-depth Technical Guide to the Synthesis and Purification of 1H-Indole-5-carbohydrazide

Abstract

This technical guide provides a comprehensive and detailed protocol for the synthesis and purification of 1H-Indole-5-carbohydrazide, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the mechanistic underpinnings of the synthetic pathway, offers a step-by-step experimental procedure, and outlines robust methods for purification and characterization, ensuring the final product meets high-purity standards required for research and development.

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the design of novel therapeutic agents. 1H-Indole-5-carbohydrazide, in particular, serves as a crucial building block for the synthesis of a wide array of derivatives exhibiting diverse biological activities, including but not limited to antimicrobial, antiviral, and anticancer properties. The carbohydrazide functional group provides a versatile handle for further chemical modifications, allowing for the exploration of vast chemical space in the quest for new drug candidates. This guide aims to provide a reliable and reproducible method for the preparation of this important intermediate.

The Synthetic Pathway: A Two-Step Approach

The synthesis of 1H-Indole-5-carbohydrazide is most efficiently achieved through a two-step process commencing with the commercially available 1H-Indole-5-carboxylic acid. The overall synthetic strategy is outlined below:

-

Esterification: The carboxylic acid is first converted to its corresponding methyl ester, methyl 1H-indole-5-carboxylate. This is typically accomplished via a Fischer-Speier esterification reaction.[1][2] This step is crucial as it activates the carboxyl group for the subsequent nucleophilic attack by hydrazine.

-

Hydrazinolysis: The purified methyl ester is then subjected to hydrazinolysis, where the ester is treated with hydrazine hydrate. This reaction proceeds via a nucleophilic acyl substitution mechanism to yield the desired 1H-Indole-5-carbohydrazide.

This two-step approach is generally high-yielding and allows for straightforward purification of both the intermediate ester and the final product.

Mechanistic Insights

Fischer-Speier Esterification: This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[2][3] The alcohol (methanol in this case) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[2][3] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used as the solvent.[4]

Hydrazinolysis: Hydrazine, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the methyl ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of methanol and forming the stable carbohydrazide product. This reaction is generally irreversible and proceeds efficiently under mild conditions.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-indole-5-carboxylate

This protocol is adapted from established Fischer esterification procedures.[1][3][4]

Materials:

-

1H-Indole-5-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 1H-Indole-5-carboxylic acid (e.g., 10 g, 1 equivalent) in anhydrous methanol (e.g., 200 mL), slowly add concentrated sulfuric acid (e.g., 2 mL) with stirring in an ice bath.

-

Remove the ice bath and heat the reaction mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (e.g., 150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the excess acid.

-

Wash the organic layer with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 1H-indole-5-carboxylate.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane to yield a white to off-white solid.

Data Presentation: Methyl 1H-indole-5-carboxylate

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [5] |

| Molecular Weight | 175.18 g/mol | [5] |

| Melting Point | 126-128 °C | [6] |

| Appearance | White to off-white solid | |

| ¹H NMR (CDCl₃) | δ 3.93 (s, 3H, OCH₃), 6.63 (m, 1H, H-3 indole), 7.91 (dd, 1H, H-6 indole) | [7] |

Step 2: Synthesis of 1H-Indole-5-carbohydrazide

This protocol is based on general procedures for the hydrazinolysis of esters.

Materials:

-

Methyl 1H-indole-5-carboxylate

-

Hydrazine hydrate (80-100%)

-

Ethanol or Methanol

Procedure:

-

Dissolve methyl 1H-indole-5-carboxylate (e.g., 5 g, 1 equivalent) in ethanol or methanol (e.g., 100 mL) in a round-bottom flask.

-

Add hydrazine hydrate (e.g., 10 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 8-12 hours. The formation of a precipitate may be observed as the reaction progresses. Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate complete precipitation of the product.

-

Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol or methanol.

-

Dry the collected solid under vacuum to obtain the crude 1H-Indole-5-carbohydrazide.

Purification of 1H-Indole-5-carbohydrazide

The purity of the final compound is paramount for its use in subsequent research and drug development activities. Recrystallization is a highly effective method for purifying solid organic compounds.[8][9]

Recrystallization Protocol:

-

Choose a suitable solvent or solvent system. For carbohydrazides, polar solvents like ethanol, methanol, or a mixture of ethanol and water are often effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[10][11]

-

Dissolve the crude 1H-Indole-5-carbohydrazide in a minimum amount of the hot solvent.

-

If there are any insoluble impurities, perform a hot filtration to remove them.

-

Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, cool the mixture further in an ice bath.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization and Quality Control

The identity and purity of the synthesized 1H-Indole-5-carbohydrazide should be confirmed using standard analytical techniques.

Data Presentation: 1H-Indole-5-carbohydrazide

| Property | Expected Value |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (DMSO-d₆) | |

| δ (ppm) | Expected Protons and Multiplicity |

| ~4.4 | (s, 2H, -NH₂) |

| ~6.5 | (t, 1H, H-3) |

| ~7.3-7.5 | (m, 2H, H-2, H-6) |

| ~8.1 | (s, 1H, H-4) |

| ~9.5 | (s, 1H, -CONH-) |

| ~11.2 | (s, 1H, indole -NH) |

| IR (KBr, cm⁻¹) | |

| ~3300-3400 | N-H stretching (indole NH and NH₂) |

| ~3000-3100 | C-H stretching (aromatic) |

| ~1640-1660 | C=O stretching (amide I) |

| ~1600-1620 | N-H bending (amide II) |

| Mass Spectrometry (ESI+) | m/z = 176.08 [M+H]⁺ |

Note: The exact chemical shifts in the ¹H NMR spectrum can vary slightly depending on the solvent and concentration. The provided values are estimations based on similar structures.[6][12]

Visualization of the Workflow

Synthetic Pathway

Caption: Overall synthetic route to 1H-Indole-5-carbohydrazide.

Purification Workflow

Caption: Step-by-step purification and analysis workflow.

Conclusion

This guide provides a detailed and reliable methodology for the synthesis and purification of 1H-Indole-5-carbohydrazide. By following the outlined procedures, researchers can confidently produce high-purity material suitable for a wide range of applications in drug discovery and development. The emphasis on mechanistic understanding and detailed experimental protocols ensures that this guide serves as a valuable resource for scientists working with indole-based compounds.

References

-

Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved from [Link]

- Sarhan, A. O. M., El-Agrody, A. M., & El-Gaby, M. S. A. (2010). Synthesis and antimicrobial activity of some pyrazole derivatives carrying indole moiety. Journal of Chemistry, 7(3), 745-750.

-

1H-indole-2-carbohydrazide | C9H9N3O. (n.d.). PubChem. Retrieved from [Link]

-

1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library. Retrieved from [Link]

- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2025). Future Medicinal Chemistry, 17(2), 157-170.

- Quazi, I., Sastry, V. G., & Ansari, J. A. (2017). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDOLE DERIVATIVE BEARING THE PYRAZOLE MOIETY. International Journal of Pharmaceutical Sciences and Research, 8(3), 1145-1152.

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). (n.d.). Human Metabolome Database. Retrieved from [Link]

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2016).

-

Synthesis of methyl indole-5-carboxylate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). International Journal of Molecular Sciences, 24(9), 7862.

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved from [Link]

-

How to Carry Out a Recrystallization. (2013, February 4). [Video]. YouTube. Retrieved from [Link]

-

Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]

- Esterification process. (1994). Google Patents.

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. (2025, August 5). ResearchGate. Retrieved from [Link]

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances, 11(52), 32917-32952.

-

How to Carry Out a Recrystallization. (2013, February 4). [Video]. YouTube. Retrieved from [Link]

-

Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). [Video]. YouTube. Retrieved from [Link]

-

methyl 1H-indole-5-carboxylate | C10H9NO2. (n.d.). PubChem. Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 1H-indole-2-carbohydrazide | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1H-Indole-5-carbohydrazide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from synthetic workup and purification to formulation and bioavailability. 1H-Indole-5-carbohydrazide is a heterocyclic compound featuring the indole scaffold, a privileged structure in medicinal chemistry, coupled with a reactive carbohydrazide moiety. Despite its relevance as a synthetic intermediate for novel therapeutics, a comprehensive public dataset on its solubility in common organic solvents is notably absent from the literature.[1] This guide serves as a foundational resource for researchers, scientists, and drug development professionals by providing a deep analysis of the molecular properties of 1H-Indole-5-carbohydrazide that govern its solubility. It establishes a theoretical framework for predicting its behavior in various solvent classes and presents a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility.

Molecular Profile and Physicochemical Drivers of Solubility

1H-Indole-5-carbohydrazide (CAS No: 406192-82-3; Molecular Formula: C₉H₉N₃O) possesses a unique amphiphilic architecture that dictates its interaction with different solvent environments.[2][3] Understanding these features is paramount to predicting and manipulating its solubility.

-

The Indole Nucleus: The bicyclic indole ring system is predominantly aromatic and hydrophobic.[4] The benzene portion contributes to van der Waals forces and π-π stacking interactions, favoring solubility in non-polar or aromatic solvents like toluene, though this is often limited.[4][5] The pyrrole nitrogen (N-H) introduces a crucial polar feature, acting as a hydrogen bond donor.[6]

-

The 5-Carbohydrazide Moiety (-CONHNH₂): This functional group is the primary driver of polarity in the molecule. It features:

-

Hydrogen Bond Donors: The indole N-H and the two N-H protons of the terminal amine (-NH₂).

-

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) and the two nitrogen atoms. This high capacity for hydrogen bonding suggests strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).[1]

-

-

Crystal Lattice Energy: As a crystalline solid, the energy required to overcome the intermolecular forces within the crystal lattice must be surpassed by the energy of solvation.[1] Strong intermolecular hydrogen bonding between carbohydrazide groups in the solid state can lead to high lattice energy, potentially limiting solubility even in compatible solvents.

The interplay between the hydrophobic indole core and the highly polar carbohydrazide side chain makes solvent selection a nuanced process. The molecule is not expected to follow a simple "like dissolves like" rule but will exhibit graded solubility across the polarity spectrum.

Predicted Solubility Profile in Common Organic Solvents

While quantitative data is scarce, a qualitative solubility profile can be predicted based on the molecular structure and established solvent properties. This prediction serves as a starting point for experimental design.

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High to Very High | DMSO is a powerful hydrogen bond acceptor and highly polar, capable of disrupting the crystal lattice and effectively solvating both the indole N-H and the entire carbohydrazide group. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for polar, crystalline compounds. | |

| Acetonitrile (ACN) | Moderate | Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO or DMF. It will solvate the molecule but may be less effective at overcoming strong crystal lattice forces. | |

| Polar Protic | Methanol (MeOH) | Moderate | As a protic solvent, methanol can act as both a hydrogen bond donor and acceptor, interacting favorably with the carbohydrazide group. Its smaller alkyl chain compared to ethanol makes it slightly more polar.[6] |

| Ethanol (EtOH) | Moderate to Low | Ethanol shares properties with methanol but is less polar. It should still be a viable solvent, though likely affording lower solubility than methanol.[4] | |

| Non-Polar | Dichloromethane (DCM) | Low | The molecule's high polarity from the carbohydrazide group will limit its solubility in this non-polar solvent. Some minimal dissolution may occur due to the indole nucleus. |

| Toluene | Very Low | The aromatic character of toluene may offer some weak interaction with the indole ring, but it cannot effectively solvate the polar carbohydrazide moiety. | |

| Hexanes | Insoluble | As a non-polar aliphatic solvent, hexanes lack the necessary polarity and hydrogen bonding capability to overcome the solute-solute interactions of 1H-Indole-5-carbohydrazide. |

Note: This table represents a qualitative prediction to guide solvent selection. Experimental verification is mandatory.

Experimental Determination of Thermodynamic Solubility

In the absence of published data, direct measurement is essential. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a saturated solution in equilibrium with the solid drug.[7][8][9]

Workflow for Thermodynamic Solubility Determination

The logical process for determining solubility is outlined below. This workflow ensures that equilibrium is achieved and that the analytical method is validated for accurate quantification.

Caption: Workflow for Shake-Flask Solubility Measurement.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system for generating high-quality, reproducible solubility data.

A. Materials and Equipment:

-

Pure, solid 1H-Indole-5-carbohydrazide

-

High-purity organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker with temperature control

-

Centrifuge (optional, for phase separation)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

B. Protocol Steps:

-

Preparation of Calibration Standards:

-

Accurately weigh a small amount of 1H-Indole-5-carbohydrazide and dissolve it in a suitable solvent (e.g., DMSO or the solvent being tested) to create a concentrated stock solution (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations. The range should bracket the expected solubility.

-

Analyze these standards via HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.99.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid 1H-Indole-5-carbohydrazide to a glass vial. "Excess" means enough solid is visibly present at the end of the experiment (e.g., add 5-10 mg to 1 mL of solvent).

-

Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Equilibrate for at least 24 hours to ensure the system reaches a thermodynamic equilibrium.[7] Longer times (e.g., 48-72 hours) may be necessary and should be verified by sampling at multiple time points (e.g., 24h and 48h) to see if the concentration has plateaued.

-

-

Sample Processing and Analysis:

-

After equilibration, remove the vials and let them stand undisturbed at the same constant temperature to allow undissolved solids to sediment. Centrifugation can be used to accelerate this step.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered, saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC-UV system and record the peak area.

-

-

Data Calculation:

-

Using the equation from the calibration curve, determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the solubility of 1H-Indole-5-carbohydrazide in the tested solvent.

-

Express the final solubility in standard units (e.g., mg/mL or µM).

-

Perform the entire experiment in triplicate to ensure reproducibility and report the result as mean ± standard deviation.

-

Conclusion

1H-Indole-5-carbohydrazide is a molecule of significant synthetic interest, yet its fundamental physicochemical properties, particularly solubility, are not well-documented. This guide bridges that knowledge gap by providing a robust theoretical and practical framework for its study. The molecular structure, with its polar carbohydrazide group and non-polar indole nucleus, predicts a nuanced solubility profile, with highest solubility expected in polar aprotic solvents like DMSO and DMF. For definitive quantitative analysis, the detailed shake-flask protocol provided herein offers a reliable and authoritative method for researchers to generate the critical data needed to advance their work in synthesis, formulation, and drug discovery.

References

- 1. Buy 2,3-dimethyl-1H-indole-5-carbohydrazide | 5094-42-8 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. 1H-Indole-5-carbohydrazide - Lead Sciences [lead-sciences.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ingentaconnect.com [ingentaconnect.com]

The Chemistry and Therapeutic Potential of 1H-Indole-5-carbohydrazide: A Technical Guide for Drug Discovery Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the vast landscape of indole derivatives, 1H-Indole-5-carbohydrazide has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of 1H-Indole-5-carbohydrazide, including its chemical identity, safety data, a detailed synthesis protocol, and its burgeoning applications in drug discovery, with a focus on its role in the development of anticancer and enzyme-inhibiting compounds.

Core Chemical and Physical Properties

1H-Indole-5-carbohydrazide, identified by the CAS number 406192-82-3 , is a stable, solid organic compound.[2][3] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| CAS Number | 406192-82-3 | [2][3] |

| Molecular Formula | C₉H₉N₃O | [2][3] |

| Molecular Weight | 175.19 g/mol | [2][3] |

| Appearance | Typically an off-white to pale yellow powder | Inferred from related compounds |

| Storage | Store in a cool, dry place under an inert atmosphere | [3] |

Safety and Handling: A Data-Driven Approach

Hazard Identification and Precautionary Measures:

-

Acute Toxicity: Isomers are reported to be harmful if swallowed, in contact with skin, or inhaled.[4]

-

Irritation: Causes skin and serious eye irritation.[4] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): It is imperative to handle this compound with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

The following DOT script visualizes a standard laboratory safety workflow for handling powdered chemical reagents like 1H-Indole-5-carbohydrazide.

Sources

- 1. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 1H-Indole-5-carbohydrazide - Lead Sciences [lead-sciences.com]

- 4. 1H-indole-2-carbohydrazide | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dawn of a Scaffold: An In-depth Technical Guide to the Early Research and Discovery of Indole Carbohydrazides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Genesis of a Privileged Structure in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the architecture of a vast number of biologically active molecules, from the essential amino acid tryptophan to complex alkaloids with profound physiological effects.[1] Its inherent ability to interact with various biological targets has cemented its status as a "privileged scaffold" in medicinal chemistry. The early 19th-century work of Adolf von Baeyer, which led to the first synthesis of indole from oxindole, marked the beginning of a rich history of chemical exploration into this fascinating ring system.[2]

Parallel to the burgeoning field of indole chemistry, the mid-20th century witnessed a surge in the development of synthetic hydrazides, largely spurred by the discovery of the remarkable antitubercular activity of isoniazid (isonicotinic acid hydrazide). This discovery ignited a fervent search for other hydrazide-containing compounds with potential therapeutic value. It was at the intersection of these two burgeoning fields of research—the rich chemical landscape of indoles and the therapeutic promise of hydrazides—that the story of indole carbohydrazides began.

This technical guide delves into the seminal early research on the discovery of indole carbohydrazides, focusing on the foundational synthetic methodologies and the initial biological evaluations that laid the groundwork for decades of subsequent drug discovery and development. We will explore the chemical rationale behind the first synthetic routes and the experimental protocols that brought these molecules to life, with a particular focus on the pioneering work that identified their potential as antitubercular agents.

The Pioneering Synthesis of Indole Carbohydrazides: A Methodological Deep Dive

The earliest syntheses of indole carbohydrazides were elegantly straightforward, leveraging the established reactivity of indole carboxylic acid esters. The fundamental transformation involved the nucleophilic acyl substitution of an ester with hydrazine hydrate, a robust and efficient method for the formation of hydrazides.

Core Synthetic Pathway: From Indole Ester to Indole Carbohydrazide

The primary route to indole carbohydrazides in the early era of their discovery was the direct hydrazinolysis of a corresponding indole carboxylic acid ester. This reaction is a classic example of nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the more stable carbohydrazide.

Caption: General synthetic scheme for indole carbohydrazides.

The causality behind this experimental choice is rooted in the high reactivity of hydrazine as a nucleophile and the ready availability of indole carboxylic acid esters. The reaction is typically carried out in a protic solvent, such as ethanol, which facilitates the reaction and allows for easy purification of the product upon cooling.[3]

Experimental Protocol: Synthesis of Indole-3-Carbohydrazide

The following protocol is a representative example of the methods used in the early synthesis of indole-3-carbohydrazide, based on general procedures reported in the literature from that era.[3]

Materials:

-

Ethyl indole-3-carboxylate

-

Hydrazine hydrate (99-100%)

-

Ethanol (95% or absolute)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl indole-3-carboxylate in a minimal amount of ethanol. To this solution, add a molar excess of hydrazine hydrate (typically 3-5 equivalents).

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or water bath. The reaction is typically refluxed for several hours (e.g., 2-6 hours). The progress of the reaction can be monitored by the precipitation of the product from the hot solution.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Purification: The crude indole-3-carbohydrazide can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

-

Characterization: The final product would have been characterized by its melting point and elemental analysis in the early days of its discovery.

Early Biological Evaluation: The Quest for Antitubercular Agents

The initial impetus for the synthesis of indole carbohydrazides was the urgent need for new drugs to combat tuberculosis, a major global health crisis in the mid-20th century. The groundbreaking success of isoniazid spurred medicinal chemists to explore a wide range of hydrazide-containing compounds, and the indole scaffold was a logical choice due to its presence in many natural products.

The Antitubercular Hypothesis

The working hypothesis for the early researchers was that the combination of the indole nucleus and the carbohydrazide moiety might lead to compounds with potent activity against Mycobacterium tuberculosis. The indole ring could potentially enhance the lipophilicity of the molecule, facilitating its penetration into the waxy cell wall of the mycobacterium, while the hydrazide group was the key pharmacophore believed to be responsible for the antitubercular effect.

In Vitro Antitubercular Screening: A Glimpse into Mid-Century Microbiology

The early evaluation of the antitubercular activity of indole carbohydrazides was conducted using in vitro assays against strains of Mycobacterium tuberculosis. While the specific details of the assays from seminal papers were not accessible for this guide, the general methodology of the time involved determining the minimum inhibitory concentration (MIC) of the compounds in a suitable culture medium.

Caption: Generalized workflow for early in vitro antitubercular screening.

Summary of Early Findings

The pioneering work of Buu-Hoï and his collaborators in the early 1950s demonstrated that several indole carbohydrazides and their derivatives possessed significant in vitro activity against Mycobacterium tuberculosis.[1][4] This was a crucial discovery that validated the initial hypothesis and opened up a new avenue for antitubercular drug research.

| Compound Class | General Observation |

| Indole-3-carbohydrazide | Showed notable in vitro activity against M. tuberculosis. |

| Substituted Indole Carbohydrazides | Modifications to the indole ring led to variations in activity, suggesting a structure-activity relationship. |

These early findings, while not leading directly to a clinical drug, were instrumental in establishing the potential of the indole carbohydrazide scaffold as a source of novel therapeutic agents. This foundational research paved the way for subsequent generations of scientists to explore the diverse pharmacological properties of this versatile class of compounds, leading to the discovery of agents with anticancer, anti-inflammatory, and antimicrobial activities.[1][2]

Conclusion: A Legacy of Discovery

The early research on the discovery of indole carbohydrazides represents a classic example of rational drug design in the mid-20th century. By combining the known biological relevance of the indole nucleus with the therapeutic promise of the carbohydrazide moiety, early pioneers in the field opened up a new chapter in medicinal chemistry. The straightforward and robust synthetic methods they developed, coupled with their insightful biological evaluations, laid a solid foundation upon which a vast and diverse field of research has been built. This in-depth guide serves as a testament to their scientific integrity and logical approach, a legacy that continues to inspire drug development professionals today.

References

- Mirfazli, S. S., Kobarfard, F., Firoozpour, L., Asadipour, A., Esfahanizadeh, M., Tabib, K., Shafiee, A., & Foroumadi, A. (2016). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 24(1), 16.

- Zhang, D., Wang, G., Zhao, G., Xu, W., & Huo, L. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European journal of medicinal chemistry, 46(12), 5868–5877.

- Husain, A., & Ajmal, M. (2020). Indole Derivatives as Anti-Tubercular Agents: An Overview on their Synthesis and Biological Activities. Current medicinal chemistry, 28(10), 1994–2023.

- Saxena, A., Sharma, S., & Husain, A. (2015). Antimicrobial and anti-tubercular activity of some new indole derivatives. World Journal of Pharmaceutical Sciences, 3(9), 1877-1882.

- Lim, C. S., Lee, C. Y., Tiong, K. H., Tan, W. K., Yeap, W. C., Leong, C. O., Mai, C. W., & Chee, C. F. (2021). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC medicinal chemistry, 12(1), 108–122.

- Kaspady, M., & Kulkarni, M. V. (2016). Synthesis and antituberculosis activity of indole-pyridine derived hydrazides, hydrazide-hydrazones, and thiosemicarbazones. Bioorganic & medicinal chemistry letters, 26(3), 852–855.

Sources

- 1. Indole Derivatives as Anti-Tubercular Agents: An Overview on their Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wjpsonline.com [wjpsonline.com]

- 3. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antituberculosis activity of indole-pyridine derived hydrazides, hydrazide-hydrazones, and thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into the Structural Elucidation of 1H-Indole-5-carbohydrazide: A Guide for Computational Drug Discovery

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] 1H-Indole-5-carbohydrazide, as a derivative, holds significant potential for further functionalization in drug design and discovery. A profound understanding of its three-dimensional structure, electronic properties, and reactive sites is paramount for predicting its biological activity and designing novel therapeutics. This technical guide provides a comprehensive framework for the theoretical investigation of 1H-Indole-5-carbohydrazide's structure using computational chemistry, with a focus on Density Functional Theory (DFT). It is intended for researchers, scientists, and drug development professionals seeking to leverage in silico methods for molecular characterization.

Introduction: The Significance of Indole Scaffolds and the Need for Theoretical Investigation

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The carbohydrazide moiety is a versatile functional group known for its ability to form various heterocyclic compounds and its role in the biological activity of many pharmaceuticals. The combination of these two pharmacophores in 1H-Indole-5-carbohydrazide (C₉H₉N₃O) presents a molecule of considerable interest for medicinal chemists.[4][5][6]

Experimental characterization through techniques like X-ray crystallography, NMR, and IR spectroscopy provides invaluable data on molecular structure.[7][8] However, theoretical investigations, particularly those employing quantum chemical methods, offer a complementary and predictive approach.[9] They allow for the exploration of molecular properties that are difficult or impossible to measure experimentally, such as the distribution of electron density and the energies of frontier molecular orbitals. This in-depth understanding is crucial for predicting reactivity, intermolecular interactions, and potential biological targets.

This guide will delineate a robust computational workflow for the structural and electronic characterization of 1H-Indole-5-carbohydrazide, providing not just the steps, but the scientific rationale behind the selection of methods and parameters.

Foundational Theory: Why Density Functional Theory?

For a molecule of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. Unlike more computationally expensive ab initio methods like Hartree-Fock (which does not sufficiently account for electron correlation), DFT incorporates electron correlation effects through the use of exchange-correlation functionals. This is critical for accurately describing the electronic structure and properties of conjugated systems like the indole ring.

The choice of functional and basis set is a critical decision in any DFT study. For molecules containing heteroatoms and potential for hydrogen bonding, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often a reliable starting point.[10][11] For more refined calculations, especially concerning non-covalent interactions, long-range corrected functionals like CAM-B3LYP or meta-hybrid functionals like M06-2X are recommended.[10] The Pople-style basis set, 6-311++G(d,p), is a robust choice for this system, as it includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to describe the non-spherical nature of electron density in bonds.[10][12]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive theoretical investigation of 1H-Indole-5-carbohydrazide.

Molecular Geometry Optimization

The first and most crucial step is to determine the most stable 3D conformation of the molecule.

Protocol:

-

Initial Structure Generation: Construct the 2D structure of 1H-Indole-5-carbohydrazide and convert it to a 3D model using a molecular editor.

-

Conformational Search (Optional but Recommended): For flexible molecules, a conformational search is advisable to identify the global minimum energy structure.

-

Geometry Optimization:

-

Vibrational Frequency Analysis:

-

Perform a frequency calculation at the same level of theory as the final geometry optimization.

-

Purpose: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This analysis also provides theoretical vibrational spectra (IR and Raman).

-

Diagram of the Geometry Optimization Workflow:

Caption: Workflow for obtaining the optimized molecular geometry.

Spectroscopic Analysis

Theoretical vibrational spectra can be compared with experimental data to validate the computational model.

Protocol:

-

IR and Raman Spectra Simulation: The output of the frequency calculation provides the vibrational modes, their frequencies, and their intensities.

-

Spectral Visualization: Plot the calculated frequencies against their intensities to generate theoretical IR and Raman spectra.

-

Vibrational Mode Assignment: Analyze the displacement vectors for each vibrational mode to assign them to specific bond stretches, bends, and torsions within the molecule.

Electronic Structure Analysis

Understanding the electronic landscape of the molecule is key to predicting its reactivity and intermolecular interactions.

3.3.1. Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

Protocol:

-

HOMO-LUMO Energy Calculation: Extract the energies of the HOMO and LUMO from the optimized structure's output file.

-

HOMO-LUMO Gap: Calculate the energy gap (ΔE = E_LUMO - E_HOMO). A smaller gap suggests higher reactivity.

-

Visualization: Plot the 3D isosurfaces of the HOMO and LUMO to visualize the regions of electron donation (HOMO) and acceptance (LUMO).

Table 1: Key Quantum Chemical Descriptors

| Parameter | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | I ≈ -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic character. |

3.3.2. Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution around the molecule.

Protocol:

-

MEP Calculation: Calculate the MEP surface from the optimized wave function.

-

Visualization: Map the MEP onto the electron density surface. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral regions.

Diagram of the Relationship between Electronic Properties:

Caption: Interrelation of key electronic properties.

3.3.3. Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and hydrogen bonding.[9]

Protocol:

-

NBO Calculation: Perform an NBO analysis on the optimized structure.

-

Analysis of Interactions: Examine the output for significant donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Expected Outcomes and Their Implications for Drug Development

A thorough theoretical investigation of 1H-Indole-5-carbohydrazide will yield:

-

A reliable 3D structure: Essential for docking studies with biological targets.

-

Predicted Spectroscopic Signatures: To aid in the experimental characterization and quality control of synthesized compounds.

-

Identification of Reactive Sites: MEP and FMO analyses will highlight the most probable sites for metabolic transformation and for forming intermolecular interactions with a receptor.

-

Quantification of Electronic Properties: Descriptors like the HOMO-LUMO gap and electrophilicity index can be used in quantitative structure-activity relationship (QSAR) studies to predict the biological activity of related derivatives.

This computational data provides a solid foundation for the rational design of novel 1H-Indole-5-carbohydrazide derivatives with enhanced therapeutic potential.

Conclusion

The theoretical investigation of 1H-Indole-5-carbohydrazide using DFT is a powerful and predictive approach that provides deep insights into its structural and electronic properties. The workflow detailed in this guide offers a systematic and scientifically grounded methodology for researchers in drug discovery. By integrating these computational techniques, the process of designing and developing novel indole-based therapeutics can be significantly accelerated and refined.

References

-

Tariq, S., et al. (2020). Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT and QTAIM analysis. Journal of Molecular Structure, 1207, 127803. Available at: [Link]

-

Garg, N. K., & Houk, K. N. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Journal of the American Chemical Society, 132(50), 17662–17672. Available at: [Link]

-

Li, Y., et al. (2016). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3583–3587. Available at: [Link]

-

Al-Sanea, M. M., et al. (2023). Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole-2-Carbohydrazide Derivatives: Experimental and Computational Insight. Molecules, 28(24), 8049. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 1H-indole-2-carbohydrazide. PubChem. Available at: [Link]

-

MDPI (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

-

Taylor & Francis Online (2022). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Available at: [Link]

-

Khan, I., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7629. Available at: [Link]

-

Lead Sciences (n.d.). 1H-Indole-5-carbohydrazide. Available at: [Link]

-

Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences, 24(9), 7862. Available at: [Link]

-

Khan, K. M., et al. (2013). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 26(4), 773–779. Available at: [Link]

-

Misra, C. S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Inflammopharmacology, 24(2-3), 127–138. Available at: [Link]

-

Wang, Y., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ChemMedChem, 13(12), 1213–1221. Available at: [Link]

-

Singh, D. K., et al. (2018). A combined experimental and theoretical DFT (B3LYP, CAM-B3LYP and M06-2X) study on electronic structure, hydrogen bonding, solvent effects and spectral features of methyl 1H-indol-5-carboxylate. Journal of Molecular Modeling, 24(9), 246. Available at: [Link]

-

Wikipedia (n.d.). Carbohydrazide. Available at: [Link]

-

ResearchGate (n.d.). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. Available at: [Link]

-

El-Sayed, Y. S., et al. (2021). Synthesis, α-Glucosidase Inhibition, Anticancer, DFT and Molecular Docking Investigations of Pyrazole Hydrazone Derivatives: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds, 42(6), 3326-3343. Available at: [Link]

-

Mortada, S., et al. (2022). Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent. Journal of Molecular Structure, 1265, 133652. Available at: [Link]

-

El-Shshtawy, M. M., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17743. Available at: [Link]

Sources

- 1. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1H-indole-2-carbohydrazide | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

Physical and chemical characteristics of 1H-Indole-5-carbohydrazide

An In-depth Technical Guide to 1H-Indole-5-carbohydrazide: Physicochemical Characteristics, Synthesis, and Applications

Abstract